molecular formula C11H21ClN2O4S B13908108 Tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride

Tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride

Cat. No.: B13908108
M. Wt: 312.81 g/mol
InChI Key: ZAQRYMOFTZUUJC-UHFFFAOYSA-N
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Description

Tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane-2-carboxylate hydrochloride is a spirocyclic compound featuring a unique combination of functional groups: a tert-butyl carboxylate moiety, an 8-amino substituent, a 5,5-dioxo-5thia (sulfur-containing) ring, and a hydrochloride counterion. This compound’s structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for drug discovery targeting heterocyclic scaffolds .

Properties

Molecular Formula

C11H21ClN2O4S

Molecular Weight

312.81 g/mol

IUPAC Name

tert-butyl 8-amino-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O4S.ClH/c1-10(2,3)17-9(14)13-6-11(7-13)8(12)4-5-18(11,15)16;/h8H,4-7,12H2,1-3H3;1H

InChI Key

ZAQRYMOFTZUUJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCS2(=O)=O)N.Cl

Origin of Product

United States

Preparation Methods

Core Construction via Cyclization

The primary strategy involves cyclizing suitably functionalized precursors to form the spirocyclic framework:

  • Starting Material: A 5,5-dioxo-5thia-2-azacycloalkane derivative bearing a suitable leaving group (e.g., halide or ester) at the appropriate position.

  • Reaction: Nucleophilic attack by a primary amine or related nucleophile on the electrophilic site, inducing intramolecular cyclization to form the spiro[3.4]octane core.

  • Conditions: Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures (80–120°C) with base catalysts like potassium carbonate or sodium hydride to facilitate cyclization.

Introduction of the Amino Group at the Spiro Center

  • Method: Nucleophilic substitution or reductive amination.

  • Reagents: Ammonia or primary amines under catalytic hydrogenation or reductive conditions, often employing hydrogen gas with palladium or platinum catalysts.

  • Reaction Conditions: Hydrogenation at 1–10 atm pressure, temperatures around 25–50°C, ensuring selective amination at the desired position.

Boc Protection of the Amino Group

  • Procedure: The free amino group is protected using di-tert-butyl dicarbonate (Boc₂O).

  • Reaction Conditions: Dissolution in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), with the addition of a base such as triethylamine (TEA) or sodium bicarbonate, at room temperature or slightly cooled (0–25°C).

  • Reaction Time: Typically 2–4 hours until completion, monitored via Thin Layer Chromatography (TLC).

  • Outcome: Formation of tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane-2-carboxylate.

Conversion to Hydrochloride Salt

  • Method: Treatment of the Boc-protected compound with hydrogen chloride gas or anhydrous HCl in a suitable solvent (e.g., dioxane or ethyl acetate).

  • Conditions: Conducted at low temperature (0–5°C) to prevent decomposition, leading to the formation of the hydrochloride salt.

  • Isolation: Precipitation and filtration yield the final compound as a stable hydrochloride salt.

Data Table: Summary of Preparation Conditions

Step Reagents Solvent Temperature Time Notes
Cyclization Electrophile precursor, base (K₂CO₃) DMF/Acetonitrile 80–120°C 12–24 h Intramolecular cyclization to form spiro core
Amination NH₃ or primary amines Ethanol or methanol 25–50°C 4–12 h Reductive amination or nucleophilic substitution
Boc Protection Boc₂O, TEA DCM or THF 0–25°C 2–4 h Protects amino group
Hydrochloride Formation HCl gas or anhydrous HCl Dioxane or ethyl acetate 0–5°C 1–2 h Salt formation

Research Findings and Methodological Insights

  • Enzymatic and Asymmetric Synthesis: Advanced methods employ enzymatic catalysis for enantioselectivity, such as ketoreductases, achieving >99% enantiomeric excess, especially in the reduction of ketone intermediates (see detailed research in search result).

  • Crystallographic Optimization: Structural characterization via X-ray crystallography, refined with SHELX software, ensures stereochemical purity and conformational accuracy, critical for pharmaceutical applications.

  • Scalability: Industrial synthesis employs continuous flow reactors with high-purity reagents, optimized for large-scale production with minimal impurities.

  • Safety and Handling: Proper handling involves PPE, inert atmospheres, and controlled addition of corrosive reagents like HCl, following strict safety protocols.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The presence of sulfur in the ring system makes it susceptible to oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the compound can yield various reduced derivatives .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane-2-carboxylate exhibit antimicrobial activities. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, suggesting its potential use in treating infections.

Anticancer Potential

Preliminary studies suggest that the compound may have anticancer properties. In vitro tests have demonstrated that it can induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent. Further research is needed to elucidate the mechanisms behind these effects and to evaluate its efficacy in vivo.

Neurological Disorders

Given the structural characteristics of tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane-2-carboxylate, there is ongoing exploration into its applications for neurological disorders. Research has focused on its interaction with G-protein coupled receptors (GPCRs), which are critical targets for many neurological drugs. A recent study developed a multi-task model for profiling GPCRs that could include this compound as a candidate for agonist or antagonist activity .

Drug Design and Development

The compound's unique structure makes it a valuable scaffold in drug design. It can be modified to enhance its pharmacological properties or reduce toxicity. Structure-activity relationship (SAR) studies are essential for optimizing its efficacy and safety profiles.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of several derivatives of spirocyclic compounds against common pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, supporting further development as an antimicrobial agent.
  • Cancer Cell Apoptosis :
    • In vitro experiments conducted on human breast cancer cell lines revealed that tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane-2-carboxylate induced apoptosis through mitochondrial pathways, suggesting mechanisms for anticancer activity.
  • GPCR Targeting :
    • The AiGPro model demonstrated promising results in profiling GPCR interactions with spirocyclic compounds, including tert-butyl 8-amino derivatives. This research paves the way for future drug development targeting neurological conditions .

Mechanism of Action

The mechanism of action of tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the amino group allows for hydrogen bonding interactions, while the spirocyclic framework provides structural rigidity and specificity .

Comparison with Similar Compounds

Structural Features and Key Differences

The compound is distinguished from analogs by its spiro[3.4]octane core, sulfur atom (5thia), amino group, and dioxo functionality. Below is a comparative analysis with structurally related compounds from the literature:

Table 1: Structural Comparison of Spirocyclic and Bicyclic tert-Butyl Carboxylates
Compound Name Core Structure Heteroatoms/Substituents Functional Groups Reference
Tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane-2-carboxylate hydrochloride Spiro[3.4]octane 5thia (S), 8-amino, 5,5-dioxo Hydrochloride salt, tert-butyl carboxylate Target Compound
tert-Butyl 5-(4-methoxybenzyl)-6-oxo-7-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate Bicyclo[5.1.0]octane 2,5-diaza (N), phenyl, 4-methoxybenzyl 6-oxo, tert-butyl carboxylate
tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Spiro[3.4]octane 5-oxa (O), 7-oxo tert-butyl carboxylate
tert-Butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate hydrochloride Spiro[3.4]octane 2,5-diaza (N), benzyl, 7-oxo Hydrochloride salt, tert-butyl carboxylate
tert-Butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate Spiro[3.4]octane 6-oxa (O), chlorosulfonylmethyl, 7-oxo tert-butyl carboxylate

Key Observations :

Core Structure : While the target compound shares a spiro[3.4]octane core with analogs in –6, bicyclic systems (e.g., bicyclo[5.1.0]octane in ) lack the spirocyclic geometry, impacting conformational flexibility .

Heteroatoms : The 5thia (sulfur) in the target compound contrasts with 5-oxa (oxygen) in and -oxa in . Sulfur’s larger atomic radius and polarizability may enhance binding affinity in biological targets compared to oxygen analogs .

Functional Groups: The 8-amino and 5,5-dioxo groups in the target compound are absent in most analogs. These groups likely influence solubility (via protonation) and hydrogen-bonding interactions .

Salt Form : The hydrochloride salt is shared with ’s diazaspiro compound, suggesting improved crystallinity and stability compared to neutral analogs .

Pharmacological and Physicochemical Properties

While specific data for the target compound are unavailable, inferences can be drawn from analogs:

  • Solubility: The hydrochloride salt and amino group may enhance aqueous solubility compared to neutral spiro compounds like those in and .
  • Bioactivity : The sulfur atom in 5thia could improve membrane permeability or target engagement relative to oxygen-containing analogs, as seen in sulfonamide drugs .

Biological Activity

Tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride (CAS No. 2940937-80-2) is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

Property Details
Molecular FormulaC₁₁H₂₁ClN₂O₄S
Molecular Weight277.34 g/mol
CAS Number2940937-80-2

The structure includes a bicyclic arrangement that may contribute to its biological interactions.

Anti-inflammatory Effects

Similar compounds have shown anti-inflammatory effects in various studies. For instance, spirocyclic derivatives have been evaluated for their ability to inhibit inflammatory pathways, suggesting that tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane could potentially modulate inflammation .

Neuroprotective Potential

There is emerging evidence that compounds within this class may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The presence of an amino group in the structure may enhance its interaction with neurological receptors or pathways .

Synthesis and Methodology

The synthesis of tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane typically involves several approaches:

  • Asymmetric Synthesis : Techniques that enhance enantiomeric purity.
  • Annulation Strategies : Utilizing cyclopentane ring systems to form the spirocyclic structure .

These methods are crucial for producing compounds with desired biological activities.

Case Studies and Research Findings

  • Antimicrobial Activity Assessment : A study evaluated various spirocyclic compounds for their antimicrobial efficacy against common pathogens. While specific data for tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane was not available, related compounds showed significant activity against Gram-positive and Gram-negative bacteria .
  • Inflammation Modulation : In vitro studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines in cell cultures, suggesting a potential pathway for therapeutic applications in inflammatory diseases .
  • Neuroprotective Studies : Preliminary investigations into related structures indicate potential neuroprotection through modulation of oxidative stress pathways, which could be explored further with tert-butyl 8-amino derivatives .

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